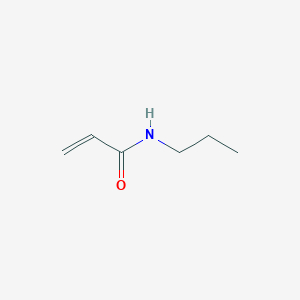

n-Propylacrylamide

Overview

Description

n-Propylacrylamide (NNPAAm) is an acrylamide derivative with the chemical formula CH₂=CHCONHCH₂CH₂CH₃. It is a monomer used to synthesize thermoresponsive polymers, particularly poly(this compound) (PNNPAM), which exhibits a lower critical solution temperature (LCST) in aqueous solutions. The compound is synthesized via nucleophilic substitution reactions, such as the reaction of acryloyl chloride with propylamine, yielding an 83% product with characteristic NMR signals (δ 0.9 ppm for terminal CH₃, 1.55 ppm for CH₂, and 3.3 ppm for NH-CH₂) . PNNPAM’s thermoresponsive behavior makes it valuable in applications like smart drug delivery systems and pesticide microspheres .

Preparation Methods

Alkyl Chloride and Lewis Acid-Catalyzed Method

A patented process disclosed in US6369249B1 describes the synthesis of N-substituted acrylamides via the reaction of acrylamide with alkyl chlorides in the presence of Lewis acid catalysts . For NNPAM, n-propyl chloride serves as the alkylating agent. The protocol involves dissolving stoichiometric amounts of acrylamide and n-propyl chloride in acetonitrile, followed by the addition of anhydrous aluminum chloride (AlCl₃) as the catalyst .

The reaction proceeds exothermically, raising the temperature from ambient conditions to 40–50°C, accompanied by vigorous HCl gas evolution. After cessation of gas release, the mixture is cooled and precipitated in cold water, yielding NNPAM as a white solid. This method achieves a moderate yield of 50–60%, with the primary advantage being the use of inexpensive alkyl chlorides . However, the necessity for stoichiometric Lewis acids and challenges in catalyst recovery limit its industrial applicability.

Table 1: Comparison of Key Reaction Parameters for NNPAM Synthesis

Oxidative Carbonylation Route

An alternative approach, outlined in the same patent , utilizes oxidative carbonylation of acrylamide with carbon monoxide and methane in the presence of palladium and copper catalysts. This method involves reacting acrylamide with CO and CH₄ under high-pressure conditions (1–5 atm) at 100–120°C, using PdCl₂ and CuCl₂ in a 1:10 molar ratio . The reaction proceeds via a radical mechanism, yielding NNPAM with higher efficiency (70–80% yield) compared to alkyl chloride methods.

This route is advantageous for its compatibility with continuous-flow reactors and reduced HCl byproduct generation. However, the requirement for specialized high-pressure equipment and noble metal catalysts increases operational costs, making it less feasible for large-scale production.

Purification and Characterization Techniques

Post-synthesis purification is critical to achieving pharmaceutical-grade NNPAM. Recrystallization from non-polar solvents (e.g., hexane) effectively removes unreacted acrylamide and oligomeric byproducts . Chromatographic methods, such as silica gel column chromatography using ethyl acetate/hexane eluents, further enhance purity to >99%, as verified by nuclear magnetic resonance (NMR) spectroscopy .

Key characterization data include:

-

¹H NMR (CDCl₃): δ 6.3–6.1 (m, 2H, CH₂=CH), 5.6 (dd, 1H, CH₂=CH), 3.2 (t, 2H, NCH₂), 1.5 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) .

-

FT-IR : Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N–H bend) .

Challenges and Optimization Strategies

A major challenge in NNPAM synthesis is the inhibition of acrylamide polymerization during exothermic reactions. Adding radical inhibitors such as hydroquinone (0.1–0.5 wt%) effectively suppresses unintended polymerization . Additionally, substituting AlCl₃ with recyclable acidic ion-exchange resins reduces environmental impact and improves catalyst reusability .

Recent advances in microreactor technology have enabled precise temperature control during the Schotten-Baumann reaction, enhancing yield and reproducibility . Future research should focus on developing heterogeneous catalysts and solvent-free protocols to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: n-Propylacrylamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.

Substitution: Common reagents include halogens and alkylating agents. The reaction is typically carried out under controlled temperature and pressure conditions.

Major Products:

Scientific Research Applications

Drug Delivery Systems

n-Propylacrylamide is extensively utilized in the development of temperature-responsive drug delivery systems . These systems leverage the compound's lower critical solution temperature (LCST), which is approximately 32°C, close to physiological temperature. This property allows for controlled drug release in response to temperature changes, enhancing therapeutic efficacy while minimizing side effects.

- Case Study : A study demonstrated the use of this compound-based hydrogels for sustained release of therapeutic agents, achieving a reduction in burst release phenomena often associated with conventional drug delivery systems .

Tissue Engineering

In tissue engineering, this compound is employed to create scaffolds that mimic natural tissue properties. The hydrogels formed from this compound can support cell growth and differentiation due to their biocompatibility and tunable mechanical properties.

- Case Study : Research has shown that this compound-based scaffolds can enhance cell adhesion and proliferation, making them suitable for applications in regenerative medicine .

Wound Healing

This compound hydrogels are also being investigated for use in wound dressings. Their ability to maintain moisture and provide a conducive environment for healing while allowing for controlled drug release makes them promising candidates for advanced wound care products.

- Case Study : A study highlighted the effectiveness of this compound hydrogels reinforced with cellulose nanocrystals as injectable materials for wound dressing applications .

Polymer Synthesis

This compound serves as a monomer in synthesizing various polymers and copolymers. Its incorporation into polymeric networks allows for the creation of materials with specific thermal and mechanical properties.

- Application Example : The synthesis of poly(this compound-co-acrylic acid) has been explored for developing smart materials that respond to environmental stimuli .

Chromatography Systems

In analytical chemistry, this compound is used in preparing polyacrylamide gels for electrophoresis, a technique essential for separating proteins and nucleic acids based on size and charge.

Coatings and Adhesives

The compound is utilized in producing coatings, adhesives, and sealants due to its favorable adhesion properties and resistance to water.

Water Treatment

This compound is also applied in water treatment processes where it aids in the removal of contaminants through flocculation mechanisms.

Comparative Properties of this compound vs. N-Isopropylacrylamide

| Property/Characteristic | This compound | N-Isopropylacrylamide |

|---|---|---|

| Lower Critical Solution Temperature | ~32°C | ~32°C |

| Biocompatibility | High | High |

| Mechanical Strength | Moderate | Higher |

| Drug Release Profile | Controlled | Variable |

| Application Areas | Drug delivery, tissue engineering, coatings | Drug delivery, biosensors |

Mechanism of Action

The mechanism of action of n-Propylacrylamide is primarily based on its temperature-responsive behavior. At lower temperatures, the polymer chains are in a hydrated, expanded state, while at higher temperatures, they collapse into a dehydrated, compact state. This reversible phase transition is driven by changes in the hydrogen bonding interactions between the polymer chains and water molecules. The molecular targets and pathways involved in this process include the hydrophobic and hydrophilic interactions between the polymer chains and the surrounding environment.

Comparison with Similar Compounds

N-Isopropylacrylamide (NIPAAm)

Structure : CH₂=CHCONHCH(CH₃)₂ (branched isopropyl group).

Key Properties :

- LCST : ~32°C for poly(NIPAAm) (PNIPAM), the gold standard for thermoresponsive polymers .

- Applications : Drug delivery, tissue engineering, and biosensors due to its sharp phase transition near physiological temperatures .

Comparison : - LCST : PNNPAM has a lower LCST than PNIPAM, as copolymerizing NIPAAm with NNPAAm reduces the cloud point temperature (TCP) .

- Structure Impact : The linear n-propyl group in NNPAAm increases hydrophobicity compared to the branched isopropyl group in NIPAAm, lowering LCST .

N-Propyl Methacrylamide

Structure : CH₂=C(CH₃)CONHCH₂CH₂CH₃ (methyl group on α-carbon).

Key Properties :

- Applications : Specialty polymers requiring enhanced mechanical stability .

Comparison : - Reactivity : Methacrylamides polymerize more slowly than acrylamides due to steric effects.

- Solubility : Lower water solubility compared to NNPAAm, favoring organic solvent-based applications .

N,N-Dimethylacrylamide (DMAAm)

Structure : CH₂=CHCON(CH₃)₂ (two methyl groups on the amide nitrogen).

Key Properties :

- LCST: Non-thermoresponsive; remains water-soluble across a wide temperature range .

- Applications : Hydrogels, coatings, and chromatography media due to high hydrophilicity and reactivity .

Comparison : - Functionality : Unlike NNPAAm, DMAAm lacks an LCST, making it unsuitable for temperature-driven applications but ideal for stable hydrogels .

Poly(2-(N-Alkylacrylamide) Ethyl Acetate)s

Structures : Derivatives with varying N-alkyl chains (methyl, ethyl, propyl) attached to an ethyl acetate backbone.

Key Properties :

- LCST Modulation : Increasing alkyl chain length (e.g., from methyl to propyl) lowers LCST due to enhanced hydrophobicity .

- Applications : Tailored for controlled release systems and responsive coatings .

Comparison : - Side Chain Influence : The ethyl acetate group introduces additional hydrophobicity, further reducing LCST compared to pure NNPAAm-based polymers .

Data Table: Comparative Properties of Acrylamide Derivatives

*Estimated based on copolymer studies .

Key Research Findings

- LCST Trends : The LCST of acrylamide polymers decreases with longer or more hydrophobic alkyl chains (e.g., n-propyl < isopropyl < methyl) .

- Synthetic Flexibility : NNPAAm’s compatibility with RAFT polymerization enables precise control over molecular weight and copolymer composition .

- Application-Specific Design : PNNPAM’s lower LCST makes it ideal for environmental applications (e.g., pesticide release in response to temperature increases), while PNIPAM is preferred in biomedical settings .

Biological Activity

n-Propylacrylamide (NnPAAm) is a thermoresponsive polymer that has garnered significant attention in biomedical applications due to its unique properties, particularly its ability to undergo reversible phase transitions in response to temperature changes. This article delves into the biological activity of this compound, focusing on its synthesis, properties, and applications in various fields such as drug delivery, tissue engineering, and regenerative medicine.

This compound is a derivative of acrylamide, characterized by the presence of a propyl group. Its chemical structure allows it to form hydrogels that exhibit significant swelling and shrinking behaviors depending on environmental conditions. The synthesis typically involves radical polymerization techniques, which can be tailored to achieve specific molecular weights and crosslinking densities.

Table 1: Comparison of Properties of this compound and N-Isopropylacrylamide

| Property | This compound (NnPAAm) | N-Isopropylacrylamide (NIPAAm) |

|---|---|---|

| Lower Critical Solution Temperature (LCST) | ~22 °C | ~32 °C |

| Swelling Ratio | High | Moderate |

| Biocompatibility | Moderate | High |

| Thermal Responsiveness | Yes | Yes |

Drug Delivery Systems

This compound hydrogels have been extensively studied for their potential in controlled drug delivery systems. The unique thermal responsiveness allows for the encapsulation of therapeutic agents that can be released upon reaching specific body temperatures.

Case Study: Ophthalmic Drug Delivery

A study demonstrated the use of this compound-based hydrogels for delivering timolol maleate, a drug used to manage intraocular pressure in glaucoma patients. The hydrogel was shown to maintain drug release over extended periods while exhibiting non-cytotoxicity toward ocular cells .

Tissue Engineering Applications

The versatility of this compound also extends to tissue engineering. Its ability to form biocompatible scaffolds makes it suitable for supporting cell growth and tissue regeneration.

Case Study: Stem Cell Encapsulation

Research involving the encapsulation of human adipose-derived stem cells within this compound hydrogels showed that these materials preserved cell viability and enhanced engraftment in myocardial repair models . The hydrogels provided a supportive environment conducive to cellular activities while allowing for controlled nutrient exchange.

Biocompatibility and Toxicity Studies

Biocompatibility is crucial for any polymer intended for medical applications. Studies have shown that this compound exhibits moderate biocompatibility, making it suitable for various biomedical applications. However, further modifications are often necessary to enhance its properties.

Research Findings:

- Cytotoxicity Assessments : Various studies have reported low cytotoxic effects when cells are exposed to this compound-based materials, indicating its potential for safe use in vivo .

- Biodegradability : While this compound itself is not biodegradable, copolymerization with biodegradable materials has been explored to enhance its environmental compatibility .

The biological activity of this compound is largely attributed to its thermal responsiveness and swelling behavior. Upon heating above its LCST, the polymer transitions from a hydrophilic to a hydrophobic state, leading to a dramatic change in volume and facilitating the release of encapsulated drugs or biological agents.

| Application | Mechanism of Action |

|---|---|

| Drug Delivery | Temperature-triggered release |

| Tissue Engineering | Scaffold formation promoting cell growth |

| Cell Encapsulation | Protective environment enhancing cell viability |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing n-Propylacrylamide with high purity?

- Methodological Answer : High-purity synthesis typically involves free-radical inhibition during acrylamide derivatization. Key steps include:

- Purification via column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (1:3 v/v) as eluent .

- Characterization of purity via -NMR (DMSO-d, 400 MHz) to confirm the absence of unreacted propylamine or acryloyl chloride residues. Adjust reaction stoichiometry (e.g., 1.2:1 molar ratio of propylamine to acryloyl chloride) to minimize side products .

- Monitor reaction temperature (0–5°C) to prevent thermal decomposition .

Q. Which characterization techniques are most effective for confirming the structure of n-Propylacrylamide?

- Methodological Answer :

- Spectroscopy : -NMR for backbone confirmation (e.g., vinyl protons at δ 5.6–6.3 ppm, propyl chain at δ 0.9–1.6 ppm). FT-IR to validate acrylamide C=O stretch (~1650 cm) .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect oligomerization byproducts .

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., CHNO: C 62.58%, H 9.59%, N 12.17%) .

Q. How should researchers design initial experiments to study the polymerization kinetics of n-Propylacrylamide?

- Methodological Answer :

- Use differential scanning calorimetry (DSC) to monitor heat flow during thermally initiated polymerization.

- Optimize initiator concentrations (e.g., 0.1–1.0 wt% AIBN) and reaction temperatures (60–80°C) to balance reaction rate and control .

- Employ gravimetric analysis to track monomer conversion over time, ensuring inert atmosphere (N) to prevent oxygen inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported copolymerization reactivity ratios of n-Propylacrylamide with different comonomers?

- Methodological Answer :

- Conduct systematic studies using the Mayo-Lewis equation, varying comonomer feed ratios (e.g., 10–90 mol%) and analyzing copolymer composition via -NMR .

- Control variables such as solvent polarity (e.g., water vs. DMF) and initiator type (e.g., redox vs. thermal) to isolate confounding factors .

- Validate results with dual-detection SEC (RI/UV) to assess molecular weight distributions and compositional drift .

Q. What methodologies are recommended for assessing the thermodynamic properties of n-Propylacrylamide in aqueous solutions?

- Methodological Answer :

- Use isothermal titration calorimetry (ITC) to measure enthalpy changes during micelle formation or phase transitions.

- Analyze cloud-point temperatures via UV-Vis spectroscopy (500 nm) to determine LCST behavior, correlating results with polymer concentration (1–10 wt%) and salt effects (e.g., NaCl, 0–1 M) .

- Validate thermodynamic models (e.g., Flory-Huggins theory) using small-angle neutron scattering (SANS) to probe hydration dynamics .

Q. What experimental strategies can mitigate batch-to-batch variability in n-Propylacrylamide-based hydrogel synthesis?

- Methodological Answer :

- Standardize monomer purification protocols (e.g., recrystallization in hexane) and storage conditions (-20°C under argon) to prevent moisture-induced hydrolysis .

- Optimize crosslinker (e.g., MBAA) concentration (0.1–2.0 mol%) via rheometry to ensure consistent gelation kinetics and mechanical properties .

- Implement design-of-experiments (DoE) frameworks to identify critical factors (e.g., initiator half-life, UV exposure time) contributing to variability .

Properties

IUPAC Name |

N-propylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-5-7-6(8)4-2/h4H,2-3,5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFKEEALECCKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89339-61-7 | |

| Record name | 2-Propenamide, N-propyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89339-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30276150 | |

| Record name | n-propylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25999-13-7 | |

| Record name | n-propylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(n-Propyl) acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.